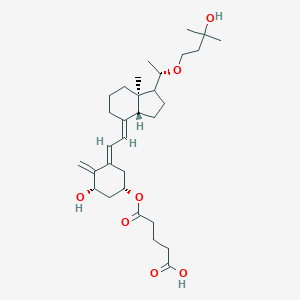

Oct-3-hemiglutarate

Descripción

Propiedades

Número CAS |

143773-34-6 |

|---|---|

Fórmula molecular |

C31H48O7 |

Peso molecular |

532.7 g/mol |

Nombre IUPAC |

5-[(1S,3E,5S)-3-[(2E)-2-[(3aR,7aR)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-5-oxopentanoic acid |

InChI |

InChI=1S/C31H48O7/c1-20-23(18-24(19-27(20)32)38-29(35)10-6-9-28(33)34)12-11-22-8-7-15-31(5)25(13-14-26(22)31)21(2)37-17-16-30(3,4)36/h11-12,21,24-27,32,36H,1,6-10,13-19H2,2-5H3,(H,33,34)/b22-11+,23-12+/t21-,24-,25?,26+,27-,31-/m0/s1 |

Clave InChI |

OREIUHIOTGIWFL-YBRHLHBUSA-N |

SMILES |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC(=O)CCCC(=O)O)C)OCCC(C)(C)O |

SMILES isomérico |

C[C@@H](C1CC[C@H]\2[C@]1(CCC/C2=C\C=C\3/C[C@@H](C[C@@H](C3=C)O)OC(=O)CCCC(=O)O)C)OCCC(C)(C)O |

SMILES canónico |

CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC(=O)CCCC(=O)O)C)OCCC(C)(C)O |

Sinónimos |

22-oxacalcitriol-3-hemiglutarate OCT-3-hemiglutarate OCT-3-HG |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Protocols for Ester Derivatives of Glutaric Acid

The synthesis of Oct-3-hemiglutarate and related glutaric acid esters typically involves the esterification of glutaric acid or its anhydride (B1165640) with an alcohol. This process can be optimized through careful consideration of stoichiometric ratios, reaction conditions, and purification methods.

Stoichiometric Ratio Optimization

The molar ratio of the reactants, glutaric acid (or its anhydride) and the alcohol (in this case, 3-octanol), is a critical factor influencing the product yield and the distribution of mono- and di-esters. For the synthesis of monoesters like Oct-3-hemiglutarate, adjusting the initial weight ratio of glutaric acid to the alcohol is a key strategy. For instance, in the synthesis of monomenthyl glutarate, a weight ratio of glutaric acid to menthol (B31143) between 1.0 and 1.6 is used to control the product mixture. google.com Research on other glutaric acid diesters has employed a molar ratio of acid to alcohol of 1:2.5. researchgate.net Optimizing these ratios is essential to maximize the formation of the desired hemiester while minimizing the production of the diester and unreacted starting materials.

Reaction Condition Parameters: Solvent, Temperature, and Catalyst Effects

The choice of solvent, reaction temperature, and catalyst significantly impacts the efficiency and outcome of the esterification reaction.

Solvent: Solvents capable of forming an azeotrope with water, such as C5-C8 aliphatic hydrocarbons (e.g., pentane, hexanes, heptanes) and C6-C9 aromatic hydrocarbons (e.g., toluene), are often preferred. google.com The azeotropic removal of water, a byproduct of the esterification, drives the reaction equilibrium towards the product side, thereby increasing the yield. worldwidejournals.com

Temperature: The reaction temperature is typically elevated to accelerate the rate of esterification. For example, the synthesis of certain glutaric acid diesters is carried out at 130°C. researchgate.net However, the thermal stability of the reactants and products must be considered, as some compounds may degrade at high temperatures. benchchem.com

Catalyst: Acid catalysts are commonly employed to facilitate the esterification process. Para-toluenesulfonic acid (PTSA) and sulfuric acid are effective catalysts for this purpose. researchgate.netlibretexts.org In some cases, such as the synthesis of 3-hydroxy-glutaric acid esters, metallic catalysts like nickel or palladium on charcoal are used under pressure. google.com The choice of catalyst can influence the reaction rate and selectivity.

Purification Techniques for Oct-3-hemiglutarate and Related Esters

After the synthesis, a purification step is necessary to isolate the desired ester from the reaction mixture, which may contain unreacted starting materials, byproducts, and the catalyst. Common purification techniques include:

Crystallization/Precipitation: Excess glutaric acid can often be removed by crystallization or precipitation from the reaction mixture, followed by filtration or centrifugation. google.com

Aqueous Extraction: Water extraction can be used to remove unreacted glutaric acid from the product mixture. google.com

Chromatography: Column chromatography is a standard method for purifying ester derivatives. benchchem.com For more specialized applications, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have proven effective for purifying activated esters, particularly in the context of bioconjugation. mdpi.com

Distillation: For volatile esters, fractional distillation can be used to separate the product from other components of the reaction mixture. libretexts.org

Targeted Chemical Modifications Involving the Hemiglutarate Moiety

The hemiglutarate portion of Oct-3-hemiglutarate offers a reactive handle for further chemical modifications, particularly in the development of prodrugs and bioconjugates.

Conjugation Strategies for Prodrug Development and Bioconjugates

The free carboxylic acid group of the hemiglutarate moiety can be conjugated to other molecules, such as drugs or biomolecules, to create prodrugs with improved properties or targeted bioconjugates. shellichemistry.comijarsct.co.inactamedicamarisiensis.ro This strategy has been employed to enhance the water solubility of drugs. For example, a hemiglutarate ester prodrug of Δ9-tetrahydrocannabinol (THC) exhibited a seven-fold increase in aqueous solubility compared to the parent drug. researchgate.netnih.gov

The conjugation process often involves activating the carboxylic acid group to facilitate its reaction with a nucleophile (e.g., an amino or hydroxyl group) on the target molecule.

Glutaric anhydride is a highly reactive precursor for introducing the hemiglutarate moiety. benchchem.combiosynth.com Its six-membered ring structure makes it susceptible to nucleophilic attack by alcohols or amines, leading to ring-opening and the formation of a stable ester or amide linkage. benchchem.com This reactivity is driven by the electrophilic nature of its carbonyl groups. benchchem.com

The reactivity of glutaric anhydride has been harnessed in various applications, including the modification of complex biomolecules. For instance, it has been used to esterify lignocellulosic materials, with the reactivity order being lignin (B12514952) > hemicelluloses > cellulose. mdpi.com In the context of prodrug synthesis, glutaric anhydride can react with a hydroxyl group on a drug molecule to form a hemiglutarate ester. This approach was used in the synthesis of a THC-hemiglutarate prodrug. researchgate.net Similarly, doxorubicin (B1662922) has been conjugated to GnRH analogs using a Dox-14-O-hemiglutarate derivative, which was initially prepared by reacting doxorubicin with glutaric anhydride. nih.govbeilstein-journals.org

The controlled reactivity of glutaric anhydride makes it a valuable tool for the precise chemical modification of molecules, enabling the development of advanced drug delivery systems and bioconjugates. benchchem.comacs.org

Interactive Data Table: Reactivity of Glutaric Anhydride with Bagasse Components mdpi.com

| Component | Percent Substitution (PS) at 50 mmol/g | Reactivity Order |

| Lignin | 51.68 | Lignin > Hemicellulose > Cellulose |

| Hemicellulose | 29.97 | |

| Cellulose | 27.69 |

Interactive Data Table: Comparative Synthesis of Glutarate Diesters researchgate.net

| Diester Product | Alcohol Used | Catalyst | Reaction Temperature (°C) | Reaction Time (hours) | Molar Ratio (Acid:Alcohol) | Product Yield (%) |

| Dioctyl glutarate | Octanol | PTSA | 130 | 6-7 | 1:2.5 | 43 |

| Didecyl glutarate | Decanol | PTSA | 130 | 6-7 | 1:2.5 | Not specified |

| Didodecyl glutarate | Dodecanol | PTSA | 130 | 6-7 | 1:2.5 | 52 |

Chemoenzymatic Synthesis via Lipases

The synthesis of ester compounds, including hemiglutarates, can be effectively achieved through chemoenzymatic methods, with lipases being a prominent class of enzymes used for this purpose. unimi.itscielo.br Lipases are valued for their ability to catalyze reactions with high regio- and enantioselectivity under mild conditions, often in organic solvents. unimi.itsemanticscholar.org This is particularly advantageous for the synthesis of complex pharmaceutical intermediates. unimi.it

The general principle of lipase-catalyzed esterification involves the reaction of an alcohol with a carboxylic acid or its derivative, such as an anhydride or a vinyl ester. For instance, the synthesis of a hemiglutarate prodrug of THC was achieved by reacting THC with glutaric anhydride. chemrxiv.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently employed, often in an immobilized form to enhance stability and reusability. unimi.it The choice of solvent, temperature, and the acyl donor are critical parameters that are optimized to achieve high yields and selectivity. unimi.it

Table 1: Examples of Lipase-Catalyzed Reactions

| Enzyme | Substrate(s) | Product Type | Reference |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | (-)-Chloramphenicol, Vinyl decanoate | 3'-monoester | unimi.it |

| Aspergillus niger Lipase | rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate (B1210297) | (R)-alcohol | scielo.br |

This table is interactive. Click on the headers to sort the data.

Stereochemical Considerations in Synthesis

Stereochemistry is a critical aspect of the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological activities. In the context of synthesizing chiral esters, enzymatic kinetic resolution is a common and powerful technique. scielo.br This method utilizes the stereoselectivity of an enzyme, such as a lipase, to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. For example, the kinetic resolution of a racemic acetate using a lipase from Aspergillus niger yielded a chiral alcohol with high enantiomeric excess. scielo.br The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity, with higher values indicating better separation of the enantiomers. scielo.br

Derivatization for Receptor Binding and Pharmacokinetic Modulation

Chemical derivatization is a key strategy employed to modify the properties of a parent compound to enhance its suitability for therapeutic applications. Creating ester derivatives, such as hemiglutarates, can modulate factors like solubility, bioavailability, and receptor binding affinity. chemrxiv.org

The formation of hemiglutarate esters introduces a carboxylic acid group, which can be further modified, for example, by forming a salt to significantly increase aqueous solubility. chemrxiv.org This approach has been explored for THC to improve its potential for ophthalmic drug delivery. chemrxiv.orggoogle.com

Furthermore, derivatization can influence how a drug interacts with its biological target and how it is absorbed, distributed, metabolized, and excreted (ADME profile). Modifying a compound to alter its pharmacokinetic properties is a central theme in drug development. snmjournals.org For instance, linking a molecule to a group that binds to plasma proteins like albumin can alter its distribution and half-life in the body. snmjournals.org The goal of such derivatization is to optimize the therapeutic window of a drug, ensuring it reaches its target in effective concentrations while minimizing off-target effects.

Table 2: Compound Names Mentioned

| Compound Name | |

|---|---|

| ∆9-tetrahydrocannabinol (THC) | |

| Doxorubicin | |

| (-)-Chloramphenicol | |

| rac-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl acetate | |

| (R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol |

Stability Profiling and Degradation Pathway Analysis

Impact of Formulation Excipients on Chemical Stability

The choice of excipients in a formulation is critical for maintaining the chemical stability of Oct-3-hemiglutarate.

Table 3: Hypothetical Influence of pH on the Hydrolysis Rate Constant of Oct-3-hemiglutarate at 25°C

| pH | Relative Rate Constant (k/k_min) |

| 2.0 | 8.5 |

| 3.0 | 1.8 |

| 4.0 | 1.0 |

| 5.0 | 2.5 |

| 7.0 | 35.2 |

| 9.0 | 410.6 |

This interactive table shows the typical pH-rate profile for ester hydrolysis, highlighting the pH of maximum stability.

While hydrolysis is the primary degradation pathway, oxidative degradation can also occur, often initiated by formulation excipients or external factors. americanpharmaceuticalreview.com Antioxidants are used to protect oxidation-prone substances. americanpharmaceuticalreview.com For an ester like Oct-3-hemiglutarate, antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (B72186) can be added. americanpharmaceuticalreview.comcirad.fr These chain-breaking antioxidants function by donating a hydrogen atom to quench free radicals, thus preventing the initiation or propagation of oxidative chain reactions that could compromise the ester. americanpharmaceuticalreview.com The combination of an antioxidant with a chelating agent like citric acid can provide synergistic protection, as the chelating agent sequesters metal ions that can catalyze oxidation. americanpharmaceuticalreview.com

Enzymatic Hydrolysis Mechanisms and Kinetics

Oct-3-hemiglutarate, as an ester, is susceptible to hydrolysis by various enzymes present in biological systems, particularly esterases. tandfonline.comwikipedia.org Enzymes like pig liver esterase (PLE) and lipase (B570770) from Candida antarctica (CALB) are known to hydrolyze glutarate esters, often with high stereoselectivity. wikipedia.orgscirp.orginternationaljournalssrg.org This enzymatic cleavage is a critical consideration for prodrugs, as it is the mechanism of release for the active compound.

The hydrolysis follows Michaelis-Menten kinetics, where the enzyme and substrate form a complex, followed by the catalytic conversion of the substrate into products. The key parameters are the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity, and the maximum velocity (Vmax) itself.

Table 4: Hypothetical Kinetic Parameters for the Enzymatic Hydrolysis of Oct-3-hemiglutarate

| Enzyme | Km (mM) | Vmax (µmol/min/mg protein) |

| Pig Liver Esterase (PLE) | 2.5 | 150 |

| Carboxylesterase hCE-1 | 1.8 | 210 |

| Candida antarctica Lipase B (CALB) | 4.1 | 95 |

This interactive table provides hypothetical kinetic data for the hydrolysis of Oct-3-hemiglutarate by common esterases, illustrating differing affinities and catalytic efficiencies.

Role of Esterases in in vitro and in vivo Degradation

Esterases are a ubiquitous class of hydrolase enzymes that catalyze the cleavage of ester bonds, playing a crucial role in the metabolism and degradation of a vast array of compounds in both in vitro and in vivo settings. nih.govepa.gov These enzymes are found across biological systems, including in microorganisms, plants, and animals. nih.gov The fundamental mechanism of action for many esterases involves a catalytic triad, often containing a serine residue, which performs a nucleophilic attack on the carbonyl carbon of the ester bond, leading to its hydrolysis. nih.govepa.gov

The degradation of ester-containing compounds is significantly accelerated by this enzymatic catalysis. nih.gov In the context of Oct-3-hemiglutarate, the ester linkage is the primary target for these enzymes. Upon hydrolysis, the compound would be cleaved into its constituent parts: glutaric acid and octan-3-ol. Esterases are known to hydrolyze short-chain carboxylic acid esters, and while the octyl group provides some steric bulk, the ester bond remains accessible to enzymatic action. innovareacademics.in

Studies on analogous hemiglutarate ester prodrugs, such as THC-hemiglutarate (THC-HG), demonstrate the significance of enzymatic hydrolysis. The stability of these compounds is often assessed in various biological media, such as ocular tissue homogenates, to determine the rate of enzymatic degradation. nih.gov The presence of esterases in tissues like the liver and colon is a key factor in the metabolic fate of ester-based molecules. innovareacademics.in The rate of this degradation is critical and can be influenced by the specific type and concentration of esterases present in the biological environment. innovareacademics.innih.gov

The stability of a related compound, THC-hemiglutarate, was found to be highly dependent on environmental conditions, which can be extrapolated to understand the potential behavior of Oct-3-hemiglutarate. For instance, the degradation of THC-HG was significantly affected by temperature, with almost complete degradation occurring at 40°C over 6 months, while it remained relatively stable when stored at -18°C. nih.gov This highlights the inherent instability of the hemiglutarate ester moiety under certain conditions, a process that would be significantly accelerated in vivo by enzymatic activity.

| Storage Temperature (°C) | Percent Remaining | Observations |

|---|---|---|

| -18 | ~89.3% | Relatively stable, with less than 5% degradation observed at 3 months. nih.gov |

| 4 | ~55.2% | Significant degradation observed. nih.gov |

| 25 | ~20.2% | Very unstable with substantial degradation. nih.gov |

| 40 | 0% | Complete degradation observed within the 6-month period. nih.gov |

Structure-Reactivity Relationships in Hydrolysis

The structure of Oct-3-hemiglutarate consists of a C5 glutaric acid backbone and a C8 octyl alcohol component linked via an ester bond. The position of the ester linkage at the third carbon of the octyl chain is significant. Compared to an ester at the first or second position, the steric bulk around the ester bond in Oct-3-hemiglutarate is more substantial, which could potentially hinder the approach of a nucleophile (like water or an esterase's active site). However, research on related compounds suggests that this level of steric hindrance may not be prohibitive. For instance, one study noted that a compound with a similar ester structure exhibited 20% faster hydrolysis in alkaline conditions due to reduced steric hindrance at the third carbon, suggesting a nuanced relationship. benchchem.com

The electronic nature of the glutarate and octyl moieties also influences reactivity. The presence of the terminal carboxylic acid group on the glutarate portion can influence the pH-rate profile of hydrolysis. Studies on THC-hemiglutarate showed that its maximum stability in solution was in the pH range of 3.0–4.0. nih.gov In more acidic or basic environments, the rate of hydrolysis is catalyzed. Base-catalyzed hydrolysis, in particular, is a common degradation pathway for esters. researchgate.net

The octyl chain significantly increases the lipophilicity (hydrophobicity) of the molecule. benchchem.com This property is crucial for its interaction with biological membranes and the active sites of enzymes. While high lipophilicity can enhance partitioning into lipid environments, the accessibility of the ester group to aqueous-phase hydrolases is a determining factor for its degradation rate. Structure-activity relationship studies on serum paraoxonase (PON1), a type of esterase, found that the hydrolysis of aryl esters was governed more by steric factors than electronic ones, while the hydrolysis of aliphatic esters showed a dependence on the pKa of the leaving group, similar to non-enzymatic reactions. nih.gov

| Structural Feature | Influence on Reactivity/Hydrolysis | Relevance to Oct-3-hemiglutarate |

|---|---|---|

| Ester Bond | The primary site of hydrolytic cleavage, susceptible to nucleophilic attack. nih.gov | The core functional group targeted for degradation. |

| Glutaric Acid Backbone | Provides a longer, more flexible backbone compared to smaller dicarboxylic acids, potentially increasing ester group accessibility. benchchem.com | The flexibility may facilitate positioning in an enzyme's active site. |

| Octyl Chain | Enhances lipid solubility (logP), which can affect partitioning and interaction with biological systems. benchchem.com | Influences its distribution and potential to reach lipophilic esterases. |

| Substitution at C3 | Creates moderate steric hindrance around the ester linkage compared to terminal esters. | May modulate the rate of hydrolysis by sterically shielding the carbonyl carbon. benchchem.com |

| Terminal Carboxylic Acid | Influences pH-dependent stability and solubility. nih.gov | Allows for pH-catalyzed hydrolysis and potential for ion-pairing interactions. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. libretexts.org It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification of Oct-3-hemiglutarate. researchgate.netbenchchem.com The ¹H NMR spectrum provides information on the number and type of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. libretexts.orgcsic.es

In a typical ¹H NMR spectrum of Oct-3-hemiglutarate, distinct signals would be expected for the protons of the octyl chain and the glutarate backbone. The terminal methyl group of the octyl chain would appear as a triplet at approximately 0.9 ppm, while the methylene (B1212753) groups would produce a series of multiplets in the 1.2-1.7 ppm range. The proton on the carbon bearing the ester oxygen (C3 of the octyl chain) would be shifted downfield to around 4.8-5.0 ppm due to the deshielding effect of the oxygen atom. The methylene protons of the glutarate moiety would appear as distinct multiplets, typically in the range of 1.9-2.5 ppm.

The ¹³C NMR spectrum would complement this by showing characteristic signals for the carbonyl carbons of the ester and the carboxylic acid at the most downfield positions (typically >170 ppm). libretexts.org The carbon atom of the octyl chain bonded to the ester oxygen would resonate around 70-75 ppm, while the other aliphatic carbons of the octyl chain and the glutarate backbone would appear in the upfield region (14-40 ppm). researchgate.net

Illustrative ¹H and ¹³C NMR Data for Oct-3-hemiglutarate: This table contains predicted chemical shifts (δ) for illustrative purposes.

| Atom Position (Oct-3-hemiglutarate) | Predicted ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| Glutarate-C1 (COOH) | ~11-12 (s, 1H) | ~177 |

| Glutarate-C2 (-CH₂-) | ~2.45 (t, J=7.2, 2H) | ~33 |

| Glutarate-C3 (-CH₂-) | ~1.95 (quint, J=7.2, 2H) | ~20 |

| Glutarate-C4 (-CH₂-) | ~2.40 (t, J=7.2, 2H) | ~33 |

| Glutarate-C5 (C=O) | - | ~172 |

| Octyl-C3' (CH-O) | ~4.90 (quint, J=6.2, 1H) | ~72 |

| Octyl-C2', C4' (-CH₂-) | ~1.60 (m, 4H) | ~32, ~37 |

| Octyl-C1' (-CH₃) | 0.92 (t, J=7.4, 3H) | ~10 |

| Octyl-C5',C6',C7' (-CH₂-) | ~1.30 (m, 6H) | ~25, ~31, ~22 |

| Octyl-C8' (-CH₃) | 0.88 (t, J=7.0, 3H) | ~14 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and for elucidating the connectivity and spatial relationships between atoms. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For Oct-3-hemiglutarate, COSY would show cross-peaks connecting the signals of adjacent methylene groups within the octyl chain and the glutarate moiety, confirming their sequence. For instance, a cross-peak between the proton at C3' of the octyl chain and the protons at C2' and C4' would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps proton signals to the carbon atoms to which they are directly attached. creative-biostructure.comresearchgate.net HSQC is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by correlating them to their known proton assignments. This would confirm, for example, which carbon signal corresponds to the C3' of the octyl chain by observing its cross-peak with the downfield proton signal around 4.9 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. libretexts.orgnih.gov NOESY is particularly useful for determining stereochemistry and the conformation of flexible molecules like Oct-3-hemiglutarate. For instance, NOE correlations could be observed between the protons of the glutarate chain and the protons of the octyl chain, providing insights into the preferred spatial arrangement of these two parts of the molecule.

Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts. hmdb.caengormix.com By calculating the magnetic shielding tensors for each nucleus in a computed low-energy conformation of the molecule, theoretical chemical shifts can be obtained. A strong linear correlation between the experimental and DFT-calculated chemical shifts provides a high degree of confidence in the structural assignment. sigmaaldrich.com This approach is particularly useful for distinguishing between possible isomers, where subtle differences in their electronic structures can lead to measurable differences in their NMR spectra.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. researchgate.net For Oct-3-hemiglutarate (C₁₃H₂₄O₄), the expected exact mass would be calculated and compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the elemental formula and, by extension, the purity of the sample, as impurities would give rise to signals at different exact masses.

Illustrative HRMS Data for Oct-3-hemiglutarate: This table contains predicted data for illustrative purposes.

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Difference (ppm) |

|---|---|---|---|

| [C₁₃H₂₄O₄ + H]⁺ | 245.1747 | 245.1750 | 1.2 |

| [C₁₃H₂₄O₄ + Na]⁺ | 267.1567 | 267.1571 | 1.5 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. diva-portal.orgresearchgate.net This technique is ideal for analyzing Oct-3-hemiglutarate in complex matrices, such as biological fluids or reaction mixtures, and for identifying its metabolites. researchgate.net

In an LC-MS/MS experiment, the parent ion corresponding to Oct-3-hemiglutarate would be selected and subjected to fragmentation. The resulting fragment ions (product ions) create a characteristic fragmentation pattern, or "fingerprint," that can be used for highly selective and sensitive quantification. For instance, a common fragmentation pathway for an ester like Oct-3-hemiglutarate would be the loss of the octyl group or the cleavage of the glutarate backbone. Monitoring specific parent-to-product ion transitions allows for the detection of the analyte even at very low concentrations and in the presence of interfering substances.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides detailed information about the molecular structure of a compound by probing its vibrational modes. azooptics.com These methods are instrumental in both identifying functional groups and differentiating between closely related molecular structures such as isomers. benchchem.comnih.gov

The differentiation of isomers is a critical task in chemical analysis, as even minor changes in structure can lead to significant differences in physical and chemical properties. Vibrational spectroscopy is a powerful tool for this purpose, as the unique three-dimensional arrangement of atoms in each isomer results in a distinct vibrational fingerprint. benchchem.comnih.govd-nb.info

For Oct-3-hemiglutarate, a key analytical challenge is distinguishing it from its positional isomer, Oct-2-hemiglutarate. In Oct-3-hemiglutarate, the octyl group is attached to the third carbon of the glutaric acid backbone, whereas in Oct-2-hemiglutarate, it is at the second carbon. benchchem.com This difference in substitution impacts the molecule's symmetry and the vibrational coupling between its constituent bonds.

FT-IR and FT-Raman spectroscopy can effectively discriminate between these isomers. benchchem.comthermofisher.com The low-frequency region of the Raman spectrum (250–500 cm⁻¹), in particular, is sensitive to skeletal vibrations of the aliphatic chain and piperidine (B6355638) ring in fentanyl analogs, allowing for clear differentiation of isomers. thermofisher.com Similarly, for Oct-3-hemiglutarate and its isomer, differences would be expected in the C-C skeletal vibrations and the C-O stretching and bending modes adjacent to the point of substitution. FT-IR can confirm the spatial arrangements of isomers by detecting subtle shifts in the frequencies of these characteristic vibrations. benchchem.com

Table 1: Hypothetical Vibrational Frequencies for Isomer Differentiation This table presents plausible distinguishing spectral features between Oct-3-hemiglutarate and Oct-2-hemiglutarate based on spectroscopic principles for isomer analysis.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale for Differentiation |

| C-O Stretch (Ester) | ~1150 - 1250 | The electronic environment around the ester C-O bond differs between the isomers, potentially causing a discernible shift in the stretching frequency. |

| C-C Skeletal Bending | ~400 - 600 | The substitution pattern directly alters the carbon skeleton's bending modes, leading to unique peaks in the low-frequency region for each isomer. thermofisher.com |

| CH₂ Rocking/Twisting | ~720 - 950 | The position of the bulky octyl group influences the vibrational freedom of adjacent methylene (CH₂) groups in the glutaric acid backbone, affecting their rocking and twisting frequencies. |

Beyond isomer differentiation, FT-IR and FT-Raman spectroscopy are fundamental for confirming the structural integrity of Oct-3-hemiglutarate by identifying its key functional groups. azooptics.comnih.gov An FT-IR spectrum provides a unique chemical fingerprint based on the absorption of infrared light corresponding to specific molecular vibrations. azooptics.com The spectrum is typically analyzed by examining characteristic absorption bands in different regions. azooptics.com

For Oct-3-hemiglutarate, the spectrum would be dominated by features corresponding to the ester and carboxylic acid moieties, as well as the long alkyl chain. The amide I band in proteins (1600–1700 cm⁻¹) is a well-studied region used to determine secondary structure, and similar principles of band deconvolution can be applied to analyze the carbonyl region in other complex molecules. mdpi.comnih.gov

Table 2: Key Functional Groups of Oct-3-hemiglutarate and Their Characteristic Vibrational Frequencies This table outlines the primary functional groups of Oct-3-hemiglutarate and their expected absorption ranges in FT-IR and FT-Raman spectra.

| Functional Group | Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Notes |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) | Weak / Not Observed | The broadness in IR is due to strong hydrogen bonding. This vibration is typically not Raman active. |

| Ester & Carboxylic Acid | C=O Stretch | 1700 - 1760 | 1700 - 1760 | Two distinct peaks may be resolved: one for the ester (~1735-1750 cm⁻¹) and one for the carboxylic acid (~1700-1725 cm⁻¹). spectroscopyonline.com |

| Alkyl Chain | C-H Stretch | 2850 - 2960 | 2850 - 2960 | Strong and sharp peaks corresponding to symmetric and asymmetric stretching of CH₂ and CH₃ groups. spectroscopyonline.com |

| Ester & Carboxylic Acid | C-O Stretch | 1050 - 1300 | 1050 - 1300 | Multiple bands appear in this region, corresponding to C-O stretching in both the ester and acid functional groups. |

| Alkyl Chain | C-H Bending | 1350 - 1470 | 1350 - 1470 | Characteristic scissoring and bending vibrations of CH₂ and CH₃ groups. |

Advanced Spectroscopic Probes for Reaction Mechanisms

To understand the reactivity of Oct-3-hemiglutarate, for instance in polymerization or hydrolysis reactions, it is crucial to detect and characterize the transient species and short-lived intermediates that are formed. Advanced time-resolved spectroscopic techniques are essential for this purpose. nih.gov

Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption spectra of photogenerated excited states and reaction intermediates on timescales ranging from femtoseconds (fs) to seconds. edinst.com In a typical experiment, a high-energy "pump" pulse excites the molecule, and a second, time-delayed "probe" pulse measures the change in absorption of the sample as it relaxes or reacts. edinst.comnih.gov This allows for the monitoring of the formation and decay of transient species, providing critical data on reaction kinetics and mechanisms. edinst.comresearchgate.net

While Oct-3-hemiglutarate is not a chromophore itself, TA spectroscopy could be employed to study its reactions if initiated by a photoactive catalyst or if it participates in a reaction with a chromophoric species. For example, in a photocatalyzed ester hydrolysis, TA could track the excited state of the catalyst, the formation of a radical intermediate, and its subsequent reaction with Oct-3-hemiglutarate. The decay kinetics of the photogenerated charge carriers can be studied by monitoring these transient changes to understand the timescales of charge recombination and trapping processes. rsc.org

Table 3: Hypothetical Application of Transient Absorption Spectroscopy to a Reaction of Oct-3-hemiglutarate This table illustrates how TA spectroscopy could be used to monitor intermediates in a hypothetical photocatalyzed degradation of Oct-3-hemiglutarate.

| Time Scale | Transient Species | Observed Spectral Feature | Mechanistic Insight |

| Femtoseconds (fs) | Excited State Photocatalyst [Cat*] | Broad absorption in the visible region (e.g., 500-700 nm) | Characterizes the initial light-absorbing species and its lifetime. researchgate.net |

| Picoseconds (ps) | Radical Cation of Catalyst [Cat•+] | Sharp absorption peaks | Monitors the electron transfer from the catalyst to an acceptor. |

| Nanoseconds (ns) | Oct-3-hemiglutarate Radical Intermediate | Ground state bleach of reactant; new absorption band for intermediate | Confirms the reaction of the primary radical with the substrate and allows for measurement of the reaction rate. edinst.com |

| Microseconds (µs) | Final Product(s) | Decay of intermediate absorption; rise of stable product absorption (if chromophoric) | Tracks the final steps of the reaction mechanism and overall reaction completion. researchgate.net |

Time-Resolved Resonance Raman (TR3) spectroscopy is another powerful pump-probe technique that provides detailed structural information about transient intermediates. nih.gov While TA spectroscopy reveals the electronic transitions of an intermediate, TR3 measures its vibrational spectrum, offering a molecular fingerprint of its bonding and structure. nih.govnih.gov By tuning the probe laser wavelength to match an electronic absorption band of a transient species (resonance enhancement), the Raman signal from that intermediate can be selectively amplified, allowing it to be studied even at very low concentrations. stfc.ac.uk

In a hypothetical reaction involving Oct-3-hemiglutarate, ns-TR3 could be used in conjunction with ns-TA to provide unambiguous structural identification of intermediates. For example, if an intermediate involving the carbonyl group were formed, TR3 could detect shifts in the C=O stretching frequency compared to the ground-state molecule, indicating changes in bond order and electronic environment. This level of detail is crucial for distinguishing between different potential reaction pathways. researchgate.netnih.gov

Table 4: Hypothetical TR3 Analysis of a Reactive Intermediate of Oct-3-hemiglutarate This table shows potential vibrational shifts in a hypothetical radical intermediate of Oct-3-hemiglutarate, providing structural insight.

| Vibrational Mode | Ground State Frequency (cm⁻¹) | Intermediate Frequency (cm⁻¹) | Interpretation of Shift |

| Ester C=O Stretch | ~1740 | ~1715 | A decrease in frequency suggests a weakening of the C=O bond, possibly due to the formation of a radical anion where an electron occupies a π* antibonding orbital. |

| Carboxylate C=O Stretch | ~1710 | ~1650 | A significant redshift could indicate delocalization of the radical character across the carboxylate group. |

| C-O-C Stretch | ~1180 | ~1205 | An increase in frequency might indicate a strengthening of the C-O single bond character as the adjacent C=O bond is weakened. |

Development and Validation of Analytical Methods for Oct-3-hemiglutarate

The development and validation of analytical methods are critical for ensuring the reliability, consistency, and accuracy of quantitative measurements of Oct-3-hemiglutarate. americanpharmaceuticalreview.com Such methods are essential for quality control in industrial synthesis, for monitoring the compound in various matrices, and for conducting stability studies. benchchem.comibacon.com The validation process provides documented evidence that a specific analytical procedure is suitable for its intended purpose. ibacon.com

Method development often involves selecting an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), and optimizing the conditions for separation and detection. benchchem.comibacon.com Following development, the method must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). americanpharmaceuticalreview.comgmp-compliance.org Validation confirms that the method meets predefined acceptance criteria for a range of performance characteristics. americanpharmaceuticalreview.com

Table 5: Key Parameters for the Validation of an HPLC-UV Method for the Quantification of Oct-3-hemiglutarate This table summarizes the essential validation parameters and typical acceptance criteria based on ICH guidelines.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity / Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | The peak for Oct-3-hemiglutarate should be pure and well-resolved from other peaks. No interference at the retention time of the analyte in blank and placebo samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples. | Mean recovery should be within 98.0% - 102.0% at three different concentration levels. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes Repeatability and Intermediate Precision. | Repeatability (Intra-assay): Relative Standard Deviation (RSD) ≤ 2.0% for ≥6 replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed by different analysts on different days. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ibacon.com | Typically determined as a signal-to-noise ratio of 10:1; precision (RSD) at this concentration should not exceed 10%. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, column temperature, flow rate). gmp-compliance.org | The results should remain within acceptable limits (e.g., system suitability requirements are met) under all varied conditions. |

Analytical Quality by Design (AQbD) Principles

Analytical Quality by Design (AQbD) is a systematic approach to the development of analytical methods that emphasizes a thorough understanding of the method variables and their impact on the final output. The goal of AQbD is to build quality into the analytical method from the outset, ensuring it is robust and fit for its intended purpose. For the analysis of Oct-3-hemiglutarate, this would begin with defining an Analytical Target Profile (ATP), which outlines the specific requirements of the analytical method.

The key steps in applying AQbD to the analysis of Oct-3-hemiglutarate would involve:

Defining the Analytical Target Profile (ATP): This would specify the analyte (Oct-3-hemiglutarate), the expected concentration range, the sample matrices, and the required performance characteristics of the method, such as accuracy and precision.

Identifying Critical Quality Attributes (CQAs): For Oct-3-hemiglutarate, CQAs would be its identity, purity, and concentration. The analytical method must be able to reliably measure these attributes.

Risk Assessment: A risk assessment would be conducted to identify potential variables in the analytical procedure that could affect the CQAs. This could include factors related to the sample preparation, instrumentation, and reagents.

Method Development and Optimization: Based on the risk assessment, experimental studies, often using Design of Experiments (DoE), would be carried out to understand the relationships between the identified variables and the method's performance.

Defining a Method Design Space: This is a multidimensional space where the method is known to consistently meet the ATP.

Control Strategy and Continuous Improvement: A control strategy is implemented to ensure the method remains within the design space during routine use. This includes system suitability tests and ongoing monitoring of the method's performance.

Design of Experiments (DoE) for Method Optimization, Robustness, and Ruggedness

Design of Experiments (DoE) is a powerful statistical tool used within the AQbD framework to efficiently optimize analytical methods. By simultaneously varying multiple factors, DoE allows for the identification of significant variables and their interactions, leading to a more robust and reliable method.

For an analytical method for Oct-3-hemiglutarate, such as a High-Performance Liquid Chromatography (HPLC) method, DoE could be used to optimize several parameters:

Method Optimization: A screening design (e.g., a fractional factorial design) could be used to identify the most influential factors from a larger set, such as the type of stationary phase, mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), pH of the mobile phase, and column temperature. Following the screening, a response surface methodology (e.g., a central composite design) could be employed to fine-tune the optimal conditions for these critical parameters to achieve the best resolution, peak shape, and analysis time.

Robustness Testing: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For Oct-3-hemiglutarate analysis, a robustness study might involve slightly altering the mobile phase composition (e.g., ±2%), pH (e.g., ±0.1 units), and flow rate (e.g., ±5%). The results of this study would demonstrate the reliability of the method under normal operational variability.

Ruggedness Testing: Ruggedness assesses the reproducibility of the method under different conditions, such as using different instruments, different analysts, or different laboratories. This provides confidence in the transferability of the analytical method.

Validation Parameters: Accuracy, Precision, Specificity, and Quantitation Limits

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. The key validation parameters for a quantitative method for Oct-3-hemiglutarate are defined as follows:

Accuracy: This refers to the closeness of the measured value to the true value. For Oct-3-hemiglutarate, accuracy would be determined by analyzing samples with known concentrations (e.g., spiked placebo samples or by comparison to a reference standard). The results are typically expressed as the percentage recovery.

Precision: Precision measures the degree of scatter between a series of measurements. It is usually evaluated at three levels:

Repeatability: The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: The precision between different laboratories.

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For Oct-3-hemiglutarate, this would involve demonstrating that the analytical signal is not affected by structurally similar compounds or other excipients.

Quantitation Limits:

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The following table provides hypothetical acceptable validation parameters for an HPLC method for Oct-3-hemiglutarate:

| Validation Parameter | Acceptance Criteria |

| Accuracy | 98.0% - 102.0% recovery |

| Precision (RSD%) | |

| - Repeatability | ≤ 1.0% |

| - Intermediate Precision | ≤ 2.0% |

| Specificity | No interference at the retention time of Oct-3-hemiglutarate |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

Immunological Methods for Detection and Quantification (e.g., Radioimmunoassay for Haptenic Derivatives)

Immunological methods, such as immunoassays, offer high sensitivity and specificity for the detection and quantification of a wide range of molecules, including small molecules known as haptens. Since Oct-3-hemiglutarate is a small molecule, it would act as a hapten and would not be immunogenic on its own. To elicit an immune response and produce antibodies, it must first be conjugated to a larger carrier molecule, typically a protein.

The development of a radioimmunoassay (RIA) for Oct-3-hemiglutarate would involve the following steps:

Hapten Synthesis and Conjugation: The carboxyl group of Oct-3-hemiglutarate provides a convenient handle for conjugation to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This reaction typically uses a coupling agent such as a carbodiimide (B86325) to form a stable amide bond between the hapten and the protein.

Immunization and Antibody Production: The Oct-3-hemiglutarate-protein conjugate would be used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies that specifically recognize the Oct-3-hemiglutarate molecule.

Development of the Radioimmunoassay: A competitive RIA would be developed. In this format, a known amount of radiolabeled Oct-3-hemiglutarate (e.g., labeled with iodine-125) competes with the unlabeled Oct-3-hemiglutarate in the sample for a limited number of antibody binding sites. After incubation, the antibody-bound fraction is separated from the unbound fraction, and the radioactivity is measured. The concentration of Oct-3-hemiglutarate in the sample is inversely proportional to the measured radioactivity.

The table below outlines the key components and principles of a hypothetical RIA for Oct-3-hemiglutarate.

| Component/Principle | Description |

| Hapten | Oct-3-hemiglutarate |

| Carrier Protein | Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) |

| Immunogen | Oct-3-hemiglutarate-Protein Conjugate |

| Antibody | Polyclonal or Monoclonal antibodies specific for Oct-3-hemiglutarate |

| Tracer | Radiolabeled Oct-3-hemiglutarate (e.g., ¹²⁵I-labeled) |

| Assay Principle | Competitive binding between labeled and unlabeled hapten for antibody binding sites |

| Readout | Measurement of radioactivity |

This immunological approach would provide a highly sensitive method for quantifying Oct-3-hemiglutarate, particularly at very low concentrations in complex biological matrices.

Biochemical Interactions and Enzymatic Mechanisms

Substrate Specificity and Enzyme Kinetics Investigations

The study of enzyme kinetics is fundamental to understanding how Oct-3-hemiglutarate and related vitamin D analogs function and are metabolized within biological systems. These investigations reveal the compound's potential to act as a substrate, inhibitor, or activator of specific enzymes.

Quantitative assays are employed to measure the extent to which a compound can inhibit or activate an enzyme. For vitamin D analogs, these assays often focus on enzymes involved in their metabolic pathways or on the downstream effects of their primary receptor, the VDR.

The primary enzyme responsible for the catabolism of calcitriol (B1668218) and its analogs is 24-hydroxylase (CYP24A1). researchgate.net The activity of this enzyme is a key determinant of the biological half-life of vitamin D compounds. Studies on analogs have quantified their interaction with CYP24A1. For instance, kinetic studies on fluorinated vitamin D3 analogs revealed differences in their metabolic stability, which is a crucial factor for therapeutic potential. acs.org The metabolic rate of these analogs by CYP24A1 can be determined by measuring kinetic parameters. acs.org Similarly, 22-oxacalcitriol, the parent compound of Oct-3-hemiglutarate, has been shown to be a substrate for a vitamin D-inducible pathway, and its catabolism can be blocked by cytochrome P450 inhibitors like ketoconazole. nih.gov

Vitamin D analogs can also exert inhibitory effects on cellular processes. For example, 22-oxacalcitriol has been shown to significantly inhibit ex vivo choroidal sprouting angiogenesis, a key process in pathological neovascularization. oncotarget.com The anti-proliferative effects of various vitamin D analogs have also been quantified, with IC50 values (the concentration required to inhibit a biological process by 50%) being a common metric. researchgate.netnih.gov

Table 1: Representative Enzyme/Process Inhibition Data for Vitamin D Analogs

| Compound/Analog | Target Enzyme/Process | Measured Parameter | Finding | Reference |

|---|---|---|---|---|

| (23S)-23-fluoro-25-hydroxyvitamin D3 | CYP24A1 Metabolism | kcat/Km | ~4 times lower than the natural substrate, indicating higher resistance to metabolism. | acs.org |

| 22-Oxacalcitriol | Choroidal Sprouting Angiogenesis | Inhibition (%) | 10 µM concentration attenuated sprouting by up to 42%. | oncotarget.com |

| Calcitriol & Tacalcitol | SC Cell Line Proliferation | IC50 | Concentration-dependent inhibition observed after 96 hours. | researchgate.net |

| Novel 20(OH)D3 Analogs | Keratinocyte Proliferation | Inhibition of DNA Synthesis | Showed higher or comparable antiproliferative activity to calcitriol. | nih.gov |

Isotope labeling is a powerful technique for tracing the metabolic fate of compounds in vitro and in vivo. medchemexpress.com By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)), researchers can track the compound and its metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

For vitamin D analogs, this approach has been crucial for understanding their metabolic pathways. nih.gov Specifically for 22-oxacalcitriol, a radioimmunoassay (RIA) was developed to measure its concentration in plasma. This assay utilized a tritium (B154650) (³H)-labeled version of 22-oxacalcitriol. nih.gov The hapten used to generate the necessary antibodies for this RIA was 22-Oxacalcitriol-3-hemiglutarate (Oct-3-hemiglutarate) conjugated to bovine serum albumin. nih.govjst.go.jp

Metabolic studies using these techniques have identified several metabolites of 22-oxacalcitriol, including products of C-3 epimerization and C-25 dehydration. nih.gov These findings demonstrate that the compound undergoes specific biotransformations in the body, which influences its activity and clearance. nih.gov

Table 2: Examples of Isotope-Labeled Vitamin D Analogs for Metabolic Studies

| Labeled Compound | Isotope(s) | Application | Reference |

|---|---|---|---|

| 22-Oxacalcitriol | Tritium (³H) | Used as a tracer in a radioimmunoassay (RIA) for pharmacokinetic studies. | nih.gov |

| Calcitriol-d6 | Deuterium (²H) | Used as an internal standard for quantitative analysis and in metabolic studies. | medchemexpress.com |

| Calcitriol-¹³C₃ | Carbon-13 (¹³C) | Used as a labeled version of Calcitriol for metabolic research. | medchemexpress.com |

| 1α,25-dihydroxy-[6,19,19'-²H₃]vitamin D₃ | Deuterium (²H) | Synthesized for studies on the catabolism of hydroxylated vitamin D3 metabolites. | nih.gov |

Receptor Binding Studies and Molecular Recognition

The biological activity of Oct-3-hemiglutarate is primarily mediated through its binding to the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of genes. ontosight.ai

The affinity of a vitamin D analog for the VDR is a key predictor of its potency. This is typically measured using competitive binding assays, where the analog's ability to displace a radiolabeled ligand (like calcitriol) from the receptor is quantified. nih.gov

Studies comparing 22-oxacalcitriol to its parent compound, calcitriol, have shown that it has a distinct binding profile. The binding affinity of 22-oxacalcitriol for the chick intestinal VDR is approximately 1/8th that of calcitriol. nih.gov However, its affinity for the vitamin D-binding protein (DBP), the main transporter of vitamin D metabolites in the blood, is significantly lower—about 1/600th that of calcitriol. nih.gov This low affinity for DBP may lead to faster clearance from circulation but also potentially greater availability for target tissues. benthamscience.com The biological activities of 22-oxacalcitriol metabolites have been found to be lower than the parent compound, as assessed by VDR binding assays. nih.gov

Table 3: Relative Binding Affinities of 22-Oxacalcitriol and Related Compounds

| Compound | Target Protein | Relative Binding Affinity (Compared to Calcitriol) | Reference |

|---|---|---|---|

| 22-Oxacalcitriol (Maxacalcitol) | Vitamin D Receptor (VDR) | ~12.5% (1/8th) | nih.gov |

| 22-Oxacalcitriol (Maxacalcitol) | Vitamin D-Binding Protein (DBP) | ~0.17% (1/600th) | nih.gov |

| Falecalcitriol | Intestinal VDR | ~33% (1/3rd) | mdpi.com |

| Paricalcitol | Vitamin D Receptor (VDR) | ~10% (1/10th) | revistanefrologia.com |

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govui.ac.id For vitamin D analogs, docking simulations with the VDR's ligand-binding pocket (LBP) provide insights into the specific molecular interactions that govern binding affinity and agonist activity. mdpi.com

These simulations have been performed for a wide range of VDR agonists. nih.gov The results typically highlight key amino acid residues within the LBP that form hydrogen bonds or have hydrophobic interactions with the ligand. These interactions stabilize the ligand within the pocket, leading to a conformational change in the receptor and the initiation of downstream signaling. mdpi.com For example, docking studies have helped explain the superagonistic action of certain analogs and have been used to create pharmacophore models that define the essential features required for a molecule to be a VDR agonist. nih.gov

Table 4: Key Interacting Residues in the VDR Ligand-Binding Pocket Identified by Docking Studies of Vitamin D Analogs

| Interaction Type | Amino Acid Residues (Examples) | Role in Binding | Reference |

|---|---|---|---|

| Hydrogen Bond | Ser237, Arg274, Ser278, Tyr143 | Anchor the hydroxyl groups of the ligand, crucial for activation. | nih.govmdpi.com |

| Hydrophobic Interaction | Trp286, His305, His397 | Stabilize the non-polar regions of the ligand (e.g., the side chain and triene system). | nih.gov |

Interaction with Specific Enzyme Systems

The primary enzyme system that interacts with Oct-3-hemiglutarate and other vitamin D analogs is the cytochrome P450 superfamily. researchgate.net These enzymes are critical for both the activation and catabolism of vitamin D.

The key enzyme for inactivating calcitriol and its analogs is CYP24A1. researchgate.net The expression of the CYP24A1 gene is strongly induced by the binding of an active vitamin D analog to the VDR, creating a negative feedback loop. mdpi.com When a potent analog like 22-oxacalcitriol binds to the VDR, it induces the production of CYP24A1, which then metabolizes the analog, limiting its biological activity. nih.gov Studies have shown that 22-oxacalcitriol is catabolized by this same vitamin D-inducible side-chain oxidation pathway that degrades other vitamin D compounds. nih.gov

Steroidogenic Enzymes (e.g., 17β-Hydroxysteroid Dehydrogenase Type 10)

Research has been conducted on steroidal derivatives featuring a hemiester substituent, a class of compounds to which Oct-3-hemiglutarate belongs. These studies have investigated their effects on 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10). acs.org This mitochondrial enzyme is involved in the metabolism of sex hormones and neuroactive steroids by catalyzing the oxidation of a hydroxy group to a keto group. acs.orgwikipedia.org

17β-HSD10 is responsible for the mitochondrial metabolism of neurosteroids like 17β-estradiol and allopregnanolone, inactivating them through oxidation. acs.orgnih.govmdpi.com The enzyme is considered a therapeutic target for neurodegenerative conditions such as Alzheimer's disease, where it is found to be overexpressed. nih.govmdpi.com Studies have shown that steroidal derivatives with a C-3 hemiester moiety can act as inhibitors of 17β-HSD10. acs.org For instance, certain steroidal hemiglutarates have demonstrated inhibitory capabilities against this enzyme, suggesting that the hemiglutarate structure can play a role in modulating neurosteroid homeostasis. acs.org

Hydrolytic Enzymes (e.g., Carboxylesterases, Lipases)

Oct-3-hemiglutarate, as an ester derivative of glutaric acid, is subject to hydrolysis. Research findings indicate that the compound undergoes ester hydrolysis, a reaction that is reportedly 20% faster in alkaline conditions, which may be attributed to reduced steric hindrance at the third carbon. benchchem.com This hydrolysis is catalyzed by hydrolytic enzymes.

Carboxylesterases (CES): These enzymes are primary catalysts for the hydrolysis of a wide array of ester-containing compounds. nih.gov In humans, two major carboxylesterases, hCE1 and hCE2, are significantly involved in the first-pass metabolism of many drugs. nih.gov They are found in various tissues, including the liver and small intestine, where they cleave ester bonds. nih.gov

Lipases: This class of enzymes catalyzes the hydrolysis of fats (lipids). wikipedia.org Various types of lipases, such as pancreatic lipase (B570770) and lipoprotein lipase, play essential roles in the digestion and processing of dietary lipids like triglycerides. aocs.orgnih.gov Given their function in ester bond hydrolysis, lipases are another class of enzymes potentially involved in the breakdown of hemiglutarate esters.

The susceptibility of the ester bond in Oct-3-hemiglutarate to cleavage suggests that its metabolic fate in biological systems is likely influenced by the activity of these hydrolytic enzymes.

| Enzyme Class | Specific Enzyme Example | Interaction with Hemiglutarate Derivatives |

| Steroidogenic Enzymes | 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) | Steroidal hemiesters/hemiglutarates act as inhibitors, modulating neurosteroid metabolism. acs.org |

| Hydrolytic Enzymes | Carboxylesterases (CES) | Implicated in the hydrolysis of the ester bond in hemiglutarate compounds. benchchem.comnih.gov |

| Hydrolytic Enzymes | Lipases | Potentially involved in the hydrolytic cleavage of the ester linkage in hemiglutarate derivatives. wikipedia.org |

Modulation of Biological Pathways by Hemiglutarate Derivatives

Derivatives of hemiglutarate have been shown to modulate several key biological pathways, impacting cellular stress responses, neurochemical signaling, and fundamental processes of gene regulation.

Impact on Oxidative Stress Pathways (e.g., Radical Scavenging, Lipoperoxidation Inhibition)

Hemiglutarate derivatives can be associated with oxidative stress pathways. Cholesteryl hemiesters, which are structurally related to hemiglutarate esters, are known end products of the oxidation of polyunsaturated fatty acid esters of cholesterol. nih.gov The accumulation of these oxidized lipids can lead to inflammatory responses and an increase in reactive oxygen species (ROS) production. nih.gov

Furthermore, the stability of hemiglutarate ester prodrugs can be compromised by oxidative degradation. nih.gov The use of antioxidants in formulations containing a hemiglutarate ester of Δ9-tetrahydrocannabinol highlights the susceptibility of this class of compounds to oxidation. nih.gov This suggests that hemiglutarate derivatives can participate in redox reactions and may influence processes like lipid peroxidation, which is a key feature of oxidative stress. ijmrhs.comptfarm.pl

Influence on Neuroactive Steroid Interactions (e.g., GABA-A Receptors)

While direct interaction is not documented, hemiglutarate derivatives can indirectly influence neuroactive steroid signaling, particularly involving the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and contain allosteric binding sites for neuroactive steroids. wikipedia.orgmdpi.com

The connection lies with the enzyme 17β-HSD10. This enzyme, which is inhibited by steroidal hemiglutarate derivatives, metabolizes and inactivates allopregnanolone. acs.orgmdpi.com Allopregnanolone is a potent positive allosteric modulator of GABA-A receptors, meaning it enhances the receptor's inhibitory function. mdpi.commdpi.com By inhibiting 17β-HSD10, hemiglutarate derivatives could theoretically increase the local concentration and availability of neuroactive steroids like allopregnanolone, thereby indirectly modulating GABA-A receptor activity. acs.orgmdpi.com

Gene Expression Regulation in Mineral Ion Homeostasis and Cell Differentiation

A synthetic derivative, 22-Oxacalcitriol-3-hemiglutarate (OCT-3-HG), provides a direct link between hemiglutarate compounds and the regulation of gene expression. ontosight.ai This compound is a derivative of calcitriol, the active form of vitamin D. ontosight.ai The vitamin D endocrine system is a principal regulator of mineral homeostasis. nih.gov

The mechanism of action for 22-Oxacalcitriol-3-hemiglutarate involves binding to the vitamin D receptor (VDR), which is present in a multitude of cell types. ontosight.ai This binding directly influences the expression of genes that are crucial for controlling mineral ion homeostasis and cell differentiation. ontosight.ai It is important to distinguish this chemical compound from the transcription factor Oct-3/4 (encoded by the Pou5f1 gene), which is also a master regulator of cell differentiation but is a distinct biological entity. nih.govwikipedia.org The action of 22-Oxacalcitriol-3-hemiglutarate demonstrates that modifying a signaling molecule with a hemiglutarate moiety can create a compound that actively participates in the genetic regulation of fundamental cellular processes.

| Pathway | Modulatory Action of Hemiglutarate Derivatives | Key Molecular Components |

| Oxidative Stress | May be involved in lipid peroxidation processes and can be susceptible to oxidative degradation. nih.govnih.gov | Reactive Oxygen Species (ROS), Lipid Peroxidation Products. nih.gov |

| Neuroactive Steroid Signaling | Indirectly influences GABA-A receptors by inhibiting 17β-HSD10, an enzyme that metabolizes neurosteroids. acs.orgmdpi.com | 17β-HSD10, Allopregnanolone, GABA-A Receptor. mdpi.com |

| Gene Expression | 22-Oxacalcitriol-3-hemiglutarate binds to the Vitamin D Receptor to regulate genes for mineral ion homeostasis and cell differentiation. ontosight.ai | Vitamin D Receptor (VDR), Vitamin D-responsive genes. ontosight.ai |

Comparative Research on Hemiglutarate Analogues and Derivatives

Structural Analogues and Their Differential Academic Properties

The properties of a hemiglutarate ester are significantly influenced by the nature of the alcohol moiety and the dicarboxylic acid backbone. Investigations into structural analogues, where parts of the molecule are systematically varied, reveal key structure-property relationships.

The length and branching of the alkyl chain in alkyl hemiglutarates play a crucial role in determining their physicochemical properties, such as melting point, boiling point, solubility, and lipophilicity. allen.inlibretexts.org Generally, as the length of the alkyl chain increases in a homologous series, the van der Waals forces between molecules become stronger, leading to higher boiling points. allen.in

Lipophilicity, often quantified by the partition coefficient (log P), also increases with the length of the alkyl chain. This property is critical in applications such as drug delivery, where it affects the absorption, distribution, metabolism, and excretion (ADME) profile of a potential therapeutic agent. For instance, a longer alkyl chain can enhance lipid solubility, which may improve passage through biological membranes. nih.gov

The position of the ester linkage along the alkyl chain (e.g., comparing Oct-2-hemiglutarate with Oct-3-hemiglutarate) can introduce steric effects that influence reactivity. An ester group at a secondary position, as in Oct-2-hemiglutarate, might be more sterically hindered than one at a more central position, potentially affecting its rate of hydrolysis or enzymatic cleavage.

While specific experimental data for Oct-3-hemiglutarate, Oct-2-hemiglutarate, and Hex-3-hemiglutarate are not extensively available in peer-reviewed literature, the general principles of alkyl chain variation in homologous series can be illustrated as follows:

Table 1: Illustrative Physicochemical Properties of Alkyl Hemiglutarates Based on General Principles

| Compound | Molecular Formula | Relative Lipophilicity (log P) | Expected Relative Boiling Point | Expected Water Solubility |

|---|---|---|---|---|

| Hex-3-hemiglutarate | C₁₁H₂₀O₄ | Lower | Lower | Higher |

This table is illustrative and based on general chemical principles, as specific experimental data for these compounds are not widely published.

The introduction of an aromatic ring, as in Benzyl (B1604629) Hemiglutarate, dramatically alters the molecule's properties compared to its aliphatic counterparts. The benzyl group introduces rigidity and the potential for π-π stacking interactions, which can influence the crystalline structure and melting point. Aromatic esters are also key intermediates in the synthesis of more complex molecules. acs.org

The presence of the aromatic ring generally increases the lipophilicity and can affect the metabolic stability of the compound. In the context of drug design, aromatic rings are often used to interact with specific pockets in target proteins. However, they can also be susceptible to oxidative metabolism. The photochemical stability of the compound might also be altered, with aromatic systems being more prone to degradation upon exposure to UV light.

Hemiglutarate and hemisuccinate esters are closely related, differing by only one methylene (B1212753) group in their dicarboxylic acid backbone (glutaric acid has a five-carbon chain, while succinic acid has a four-carbon chain). This seemingly small difference can have a significant impact on their properties and applications, particularly when used as linkers in prodrugs or bioconjugates. nih.govcapes.gov.brnih.gov

The additional carbon in the glutarate linker provides greater flexibility compared to the succinate (B1194679) linker. This flexibility can be advantageous in certain applications, for example, by allowing a conjugated drug molecule to better orient itself for interaction with its target receptor. Conversely, the relative rigidity of the succinate linker might be preferred in other contexts.

The rate of hydrolysis, which is a critical parameter for prodrugs that need to release the active molecule in vivo, can also differ between hemisuccinates and hemiglutarates. capes.gov.br In some enzymatic systems, the hemisuccinate ester has been observed to be a better substrate for hydrolases. The choice between a hemisuccinate and a hemiglutarate linker is therefore a key consideration in the design of prodrugs and other bioactive conjugates. nih.govnih.gov

Table 2: General Comparison of Hemiglutarate and Hemisuccinate Esters as Linkers

| Property | Hemiglutarate Ester | Hemisuccinate Ester |

|---|---|---|

| Backbone | Glutaric Acid (C5) | Succinic Acid (C4) |

| Flexibility | More flexible | Less flexible |

| Hydrolysis Rate | Can be influenced by enzymatic specificity | Can be influenced by enzymatic specificity |

| Applications | Prodrugs, bioconjugates, polymer synthesis | Prodrugs, bioconjugates, polymer synthesis |

Structure-Activity Relationship (SAR) Studies for Hemiglutarate Derivatives

For a hemiglutarate derivative to act as an enzyme inhibitor, its structure must be complementary to the enzyme's active site or an allosteric site. SAR studies systematically explore this complementarity. Key structural features that can be varied include:

The Alkyl/Aryl Group: The size, shape, and lipophilicity of the ester group are critical for fitting into the binding pocket of the enzyme. A longer alkyl chain might be required to reach a hydrophobic pocket, while a bulky group could cause steric hindrance. Aromatic groups can participate in specific interactions like π-π stacking.

The Glutarate Moiety: The dicarboxylic acid portion of the molecule provides a key interaction point, often with charged or polar residues in the enzyme's active site. The free carboxylic acid group can form hydrogen bonds or ionic interactions.

Stereochemistry: If the ester group or the glutarate itself contains chiral centers, the stereochemistry can have a profound effect on inhibitory potency. Enzymes are chiral environments, and often only one enantiomer of a chiral inhibitor will bind effectively.

In the context of dicarboxylic acid monoesters as enzyme inhibitors, it has been shown that both the nature of the hydrophobic substituent and the geometry of the dicarboxylic acid chain are crucial for potent inhibitory activity. nih.govscilit.com For example, in studies of angiotensin-converting enzyme (ACE) inhibitors, specific conformations of the dicarboxylic acid moiety were found to be essential for high in vitro activity. nih.gov

The length of the dicarboxylic acid chain (e.g., comparing glutarate to succinate or adipate) affects the distance between the two connected parts of the conjugate, which can be crucial for biological activity. nih.gov A longer, more flexible linker might allow the active part of the molecule to adopt a more favorable conformation for binding to its target. acs.org

The stability of the ester bond is paramount. The linker must be stable enough to remain intact while the conjugate travels to its target site, but labile enough to be cleaved (often by specific enzymes) to release the active drug at the desired location. nih.gov The chemical environment around the ester bond, including the nature of the alcohol and any nearby functional groups, can be tuned to control the rate of this cleavage. Studies on various drug conjugates have shown that the choice of linker chemistry has a significant impact on the conjugate's stability in plasma and its therapeutic efficacy.

Advanced Derivatization Strategies and Hybrid Compounds

Advanced derivatization strategies for hemiglutarate analogues, such as oct-3-hemiglutarate, focus on creating hybrid compounds with tailored properties. These strategies involve the conjugation of the hemiglutarate moiety to other molecules, such as targeting ligands, therapeutic agents, or polymers, to enhance efficacy, modify pharmacokinetics, and improve delivery to specific sites. The development of these complex molecules often relies on sophisticated synthetic methodologies, including multi-component reactions, which allow for the efficient assembly of several molecular building blocks in a single synthetic operation.

Synthetic Approaches for Multi-Component Conjugates

The synthesis of multi-component conjugates involving hemiglutarate derivatives leverages the efficiency and convergence of multi-component reactions (MCRs). tcichemicals.com MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. tcichemicals.com This approach is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds from simple precursors. nih.govnih.govresearchgate.net

Key MCRs applicable to the synthesis of hemiglutarate conjugates include:

Ugi Reaction : This is a four-component reaction (4CR) involving a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide. tcichemicals.comnih.gov A hemiglutarate like oct-3-hemiglutarate can serve as the carboxylic acid component. This allows for its conjugation with three other diverse molecules, leading to the formation of complex, peptide-like scaffolds in a single step. nih.govmdpi.com This strategy has been successfully used to create conjugates of natural acids with other functional moieties. mdpi.com

Passerini Reaction : This three-component reaction (3CR) combines a carboxylic acid, an isocyanide, and an aldehyde or ketone. tcichemicals.com Similar to the Ugi reaction, oct-3-hemiglutarate can act as the acid component to form α-acyloxy carboxamide derivatives.

Other MCRs : Reactions like the Strecker and Hantzsch syntheses are also foundational MCRs used to build complex heterocyclic structures, which could potentially be integrated with hemiglutarate linkers. tcichemicals.comnih.gov

The convergent nature of MCRs provides a significant advantage over traditional linear synthetic routes, which are often laborious and less efficient for creating complex conjugates. frontiersin.org By using a hemiglutarate derivative as a key building block in an MCR, chemists can systematically vary the other components to fine-tune the properties of the final hybrid compound. frontiersin.orgmit.edu For instance, the amine or aldehyde component in a Ugi reaction could be part of a targeting ligand or another drug, enabling the creation of dual-action agents or targeted drug delivery systems. This approach has been explored for creating conjugates of potent drugs like SN-38 and paclitaxel. frontiersin.orgproquest.com

The table below outlines common multi-component reactions where a hemiglutarate could serve as the acidic component.

Table 1: Application of Multi-Component Reactions (MCRs) for Hemiglutarate Conjugation

| MCR Name | Number of Components | Reactant Types | Potential Role of Hemiglutarate | Resulting Core Structure |

|---|---|---|---|---|

| Ugi Reaction | Four | Carboxylic Acid, Amine, Aldehyde/Ketone, Isocyanide | Carboxylic Acid | α-Aminoacyl Amide |

| Passerini Reaction | Three | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | Carboxylic Acid | α-Acyloxy Carboxamide |

| Kabachnik-Fields Reaction | Three | Aldehyde/Ketone, Amine, Dialkyl Phosphite | N/A (Illustrates MCR diversity) | α-Aminophosphonate |

Design Principles for Modulating Hydrophilicity and Lipophilicity